molecular formula C15H15ClO2 B1624575 Bis(4-methoxyphenyl)chloromethane CAS No. 7525-23-7

Bis(4-methoxyphenyl)chloromethane

Cat. No.: B1624575
CAS No.: 7525-23-7
M. Wt: 262.73 g/mol
InChI Key: YXOMWGPGGXZCKU-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)chloromethane: is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a central chloromethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl)chloromethane typically involves the reaction of 4-methoxybenzyl chloride with formaldehyde in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethane group. The general reaction scheme is as follows:

2C8H9OCl+CH2OZnCl2C8H9O-CH2C8H9OCl2 \text{C}_8\text{H}_9\text{OCl} + \text{CH}_2\text{O} \xrightarrow{\text{ZnCl}_2} \text{C}_8\text{H}_9\text{O-CH}_2-\text{C}_8\text{H}_9\text{OCl} 2C8​H9​OCl+CH2​OZnCl2​​C8​H9​O-CH2​−C8​H9​OCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl)chloromethane undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

    Reduction: The chloromethane group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide in aqueous ethanol.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

    Nucleophilic substitution: Bis(4-methoxyphenyl)methanol.

    Oxidation: Bis(4-methoxyphenyl)quinone.

    Reduction: Bis(4-methoxyphenyl)methane.

Scientific Research Applications

Bis(4-methoxyphenyl)chloromethane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the preparation of polymers and resins with specific properties.

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The mechanism by which bis(4-methoxyphenyl)chloromethane exerts its effects involves the interaction of its chloromethane group with nucleophiles, leading to the formation of various derivatives. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxyphenyl)methane
  • Bis(4-methoxyphenyl)quinone
  • Bis(4-methoxyphenyl)hydroxylamine

Uniqueness

Bis(4-methoxyphenyl)chloromethane is unique due to the presence of both methoxy and chloromethane groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-[chloro-(4-methoxyphenyl)methyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOMWGPGGXZCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443817
Record name bis(4-methoxyphenyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7525-23-7
Record name bis(4-methoxyphenyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bis(4-methoxyphenyl)methanol (30 g) was treated with thionyl chloride (40 mL). The resulting mixture was refluxed for 2.5 hours and concentrated to give the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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